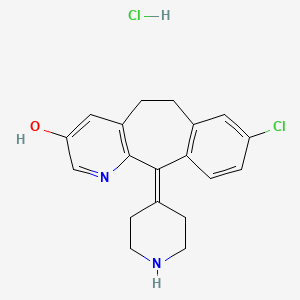
3-Hydroxy desloratidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy desloratadine is a major active metabolite of desloratadine, which itself is an active metabolite of loratadine. Desloratadine is a second-generation tricyclic antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. 3-Hydroxy desloratadine is known for its ability to inhibit the binding of pyrilamine to brain H1 receptors and its tendency to distribute to specific immune-regulatory tissues .
準備方法
3-Hydroxy desloratadine can be synthesized from desloratadine through a series of chemical reactions. The formation of 3-Hydroxy desloratadine is catalyzed by the enzyme cytochrome P450 (CYP2C8) following glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 . The synthetic route involves the oxidation of desloratadine, followed by glucuronidation and subsequent deconjugation . Industrial production methods typically involve the use of cryopreserved human hepatocytes to catalyze the formation of 3-Hydroxy desloratadine .
化学反応の分析
3-Hydroxy desloratadine undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its formation from desloratadine, catalyzed by CYP2C8.
Glucuronidation: This reaction involves the addition of glucuronic acid to desloratadine, catalyzed by UDP-glucuronosyltransferase 2B10.
Deconjugation: Following glucuronidation, a deconjugation event occurs to form 3-Hydroxy desloratadine.
Common reagents and conditions used in these reactions include NADPH and UDP-glucuronic acid . The major product formed from these reactions is 3-Hydroxy desloratadine itself .
科学的研究の応用
3-Hydroxy desloratadine has several scientific research applications, including:
Metabolomics: It is used to study the metabolic pathways and the effects of desloratadine and loratadine in the body.
Drug Discovery: It is used in the development and testing of new antihistamine drugs.
Pharmacokinetics: Research on its pharmacokinetics helps understand the distribution, metabolism, and excretion of desloratadine and its metabolites.
Immunology: Its ability to distribute to immune-regulatory tissues makes it a subject of interest in immunological studies.
作用機序
3-Hydroxy desloratadine exerts its effects by inhibiting the binding of pyrilamine to brain H1 receptors . This inhibition helps reduce allergic symptoms such as nasal congestion and watery eyes. The molecular targets involved include the H1 receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The pathway involves the oxidation of desloratadine by CYP2C8 and subsequent glucuronidation by UDP-glucuronosyltransferase 2B10 .
類似化合物との比較
3-Hydroxy desloratadine is similar to other hydroxylated metabolites of desloratadine, such as 5-Hydroxy desloratadine and 6-Hydroxy desloratadine . it is unique in its specific ability to inhibit pyrilamine binding and its distribution to immune-regulatory tissues . Other similar compounds include loratadine and desloratadine, which are also non-sedating tricyclic antihistamines used to manage allergic rhinitis and chronic idiopathic urticaria .
特性
分子式 |
C19H20Cl2N2O |
|---|---|
分子量 |
363.3 g/mol |
IUPAC名 |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol;hydrochloride |
InChI |
InChI=1S/C19H19ClN2O.ClH/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12;/h3-4,9-11,21,23H,1-2,5-8H2;1H |
InChIキー |
AXPJOGMZPPTIKB-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















